Product packaging for 1-Allyl-3-(3-iodophenyl)urea(Cat. No.:)

1-Allyl-3-(3-iodophenyl)urea

Cat. No.: B14899299
M. Wt: 302.11 g/mol
InChI Key: UZIDMDLIOBSLBH-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Scaffolds in Medicinal Chemistry and Materials Science

The urea scaffold is a fundamental building block in the design of new molecules for both medicinal and materials science applications. nih.govfrontiersin.org Its defining feature is a carbonyl group bonded to two nitrogen atoms. This arrangement allows urea derivatives to act as both hydrogen bond donors and acceptors, a critical property for interacting with biological targets like proteins and enzymes. nih.govresearchgate.net This ability to form multiple, stable hydrogen bonds is a key reason for the prevalence of urea-based compounds in drug discovery. nih.govnih.gov Numerous clinically approved drugs for a wide range of conditions, including cancer and viral infections, incorporate a urea moiety to enhance their therapeutic efficacy. nih.govfrontiersin.orgnih.gov

In the realm of materials science, the hydrogen-bonding capabilities of urea derivatives are exploited to create supramolecular assemblies and polymers with specific structural and functional properties. These materials find applications in areas such as organocatalysis and the development of novel polymers. nih.gov The versatility of the urea scaffold allows for the synthesis of a vast array of derivatives with tailored properties, making it a privileged structure in both fields. frontiersin.orgnih.gov

Overview of Aryl and Allyl Functional Groups in Contemporary Organic Synthesis and Molecular Design

Aryl Groups: In organic chemistry, an aryl group is a functional group derived from a simple aromatic ring. wikipedia.org The phenyl group (C₆H₅), derived from benzene (B151609), is the simplest aryl group. wikipedia.org Aryl groups are integral components in the design of many organic molecules due to their unique electronic and structural properties. They are often used to introduce rigidity and specific electronic characteristics into a molecule. The process of attaching an aryl group to another molecule, known as arylation, is a common transformation in organic synthesis, often achieved through cross-coupling reactions. wikipedia.org

Allyl Groups: The allyl group consists of a vinyl group attached to a methylene (B1212753) group (-CH₂CH=CH₂). youtube.com This functional group is valuable in organic synthesis due to the reactivity of the double bond and the adjacent C-H bonds. organic-chemistry.org Allyl groups can participate in a variety of reactions, including additions and substitutions, making them useful for constructing more complex molecules. organic-chemistry.orgorganic-chemistry.org The allyl group is also employed as a protecting group for alcohols and amines in multi-step syntheses due to its relative stability and the availability of mild deprotection methods. organic-chemistry.org

Research Context for 1-Allyl-3-(3-iodophenyl)urea: Bridging Structural Motifs

The compound this compound combines the key features of a substituted urea with both an aryl and an allyl group. The aryl portion, a 3-iodophenyl group, provides a scaffold for further chemical modification. The iodine atom, in particular, can be used as a handle for introducing other functional groups through various coupling reactions. The allyl group offers another site for chemical transformation, allowing for the extension of the molecular structure.

The synthesis of unsymmetrical ureas like this compound is typically achieved by reacting an isocyanate with an amine. wikipedia.org In this case, 3-iodophenyl isocyanate would be reacted with allylamine (B125299). The resulting molecule serves as a versatile intermediate for creating more complex structures. For instance, the allyl group can be modified, or the iodine on the phenyl ring can be replaced, leading to a diverse library of related compounds. This modular approach is a common strategy in medicinal chemistry for exploring structure-activity relationships, where different parts of a molecule are systematically varied to optimize its biological activity. nih.gov

The combination of these three structural motifs—the urea core, the functionalized aryl ring, and the reactive allyl group—positions this compound as a valuable building block in the synthesis of novel compounds with potential applications in various areas of chemical and pharmaceutical research.

Chemical Properties and Synthesis of this compound

The specific chemical properties and synthesis of this compound are central to its utility in research.

Physicochemical Properties

PropertyValue
CAS Number 1197789-89-1 bldpharm.com
Molecular Formula C₁₀H₁₁IN₂O bldpharm.com
Molecular Weight 302.11 g/mol bldpharm.com
Appearance Typically a solid at room temperature
Solubility Generally soluble in organic solvents like DMSO and DMF

Note: Experimental values for properties like melting point and solubility can vary depending on the purity of the sample and the experimental conditions.

Synthesis

The most common method for synthesizing unsymmetrical ureas such as this compound is the reaction of an isocyanate with an amine. wikipedia.org This specific synthesis would involve the following reaction:

3-iodophenyl isocyanate + allylamine → this compound

This reaction is typically carried out in an anhydrous solvent to prevent the hydrolysis of the isocyanate. The reaction proceeds readily at room temperature. nih.gov Alternative methods for urea synthesis exist, such as the use of phosgene (B1210022) or its equivalents, but these are often less desirable due to the toxicity of the reagents. nih.gov The isocyanate-amine route is generally preferred for its efficiency and milder reaction conditions. organic-chemistry.org

Research Applications and Findings

While specific research applications for this compound are not extensively documented in publicly available literature, its structural components suggest its potential utility as an intermediate in the synthesis of more complex molecules for various research purposes.

Potential as a Synthetic Intermediate

The presence of both an allyl group and an iodinated phenyl ring makes this compound a versatile synthetic intermediate.

Modification of the Allyl Group: The double bond of the allyl group can undergo various chemical transformations, such as oxidation, reduction, or addition reactions, allowing for the introduction of new functional groups.

Cross-Coupling Reactions at the Iodo Position: The iodine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the connection of the 1-allyl-3-phenylurea (B6614375) core to other molecular fragments.

Analogs and Their Biological Activities

The broader class of substituted ureas has been extensively studied for its biological activities. For example, many kinase inhibitors used in cancer therapy feature a substituted aryl urea moiety. frontiersin.org Thiourea (B124793) analogs, where the carbonyl oxygen is replaced by sulfur, have also been investigated for their antibacterial properties. nih.gov

Research on related N-alkyl/aryl substituted ureas has explored their potential as antioxidant agents. nih.gov Furthermore, substituted urea derivatives have been synthesized and evaluated for their activity at various receptors, demonstrating the broad therapeutic potential of this class of compounds. nih.govmdpi.com The synthesis and study of analogs of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas have also revealed potential anticancer and antioxidant properties. mdpi.com

Given this context, this compound serves as a valuable starting material for generating a library of diverse compounds that could be screened for a wide range of biological activities. The systematic modification of both the allyl and iodophenyl groups would allow researchers to explore the structure-activity relationships of this particular scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IN2O B14899299 1-Allyl-3-(3-iodophenyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11IN2O

Molecular Weight

302.11 g/mol

IUPAC Name

1-(3-iodophenyl)-3-prop-2-enylurea

InChI

InChI=1S/C10H11IN2O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14)

InChI Key

UZIDMDLIOBSLBH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NC1=CC(=CC=C1)I

Origin of Product

United States

Synthetic Methodologies for 1 Allyl 3 3 Iodophenyl Urea and Analogous Structures

Strategies for Urea (B33335) Bond Formation in Aryl- and Allyl-Substituted Systems

The formation of the urea linkage (R-NH-CO-NH-R') is a critical step in synthesizing the target molecule and its analogs. Several reliable methods are available for creating this functionality between an aryl group (3-iodophenyl) and an allyl group.

The most traditional and widely used method for preparing unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. researchgate.netnih.gov This reaction is typically fast, efficient, and high-yielding. For the synthesis of 1-Allyl-3-(3-iodophenyl)urea, two primary pathways are available:

Pathway A: The reaction of 3-iodophenyl isocyanate with allylamine (B125299).

Pathway B: The reaction of allyl isocyanate with 3-iodoaniline.

A general example is the synthesis of 1-phenyl-3-allyl urea, where a solution of phenylisocyanate in benzene (B151609) is treated with allylamine, yielding the product. prepchem.com The isocyanate precursors are often generated from the corresponding primary amine by reaction with phosgene (B1210022) or safer phosgene equivalents like triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI). nih.govrsc.org The use of CDI is considered a greener alternative as it avoids toxic byproducts. nih.gov Another approach involves the in-situ generation of the isocyanate intermediate through rearrangements like the Curtius or Hofmann rearrangement, which can then be trapped by an amine to form the urea. organic-chemistry.org

Recent developments have focused on more sustainable conditions. For instance, a simple and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding organic solvents and often allowing for product isolation by simple filtration. rsc.org

Reactant 1Reactant 2Key FeaturesReferences
3-Iodophenyl isocyanateAllylamineDirect, high-yield, classical method. researchgate.net, prepchem.com
3-IodoanilineAllyl isocyanateAlternative pathway to the same product. researchgate.net, nih.gov
3-IodoanilineN,N'-Carbonyldiimidazole (CDI), then AllylamineSafer, avoids phosgene, crystalline intermediate. acs.org, nih.gov
AllylaminePotassium IsocyanateWater-based, environmentally friendly method. rsc.org

Palladium catalysis offers sophisticated routes to urea derivatives, including N-allylated products. While direct palladium-catalyzed N-allylation of a preformed urea is one possibility, other strategies are more common. One such method is the palladium-catalyzed allylation of anilines using allylic alcohols as the allylating agents. nih.gov This reaction can be accelerated by using additives like titanium(IV) isopropoxide. The resulting N-allylaniline can then undergo urea formation as described previously.

Another powerful palladium-catalyzed method involves the carbonylation of various substrates. organic-chemistry.org For example, palladium catalysts can facilitate the carbonylation of azides in the presence of amines to yield unsymmetrical ureas. organic-chemistry.org Although less direct for this specific target, these methods showcase the versatility of palladium in forming urea bonds under various conditions. The development of robust palladium precatalysts continues to improve the reliability and scope of these transformations. youtube.com

Reaction TypeSubstratesCatalyst SystemDescriptionReferences
N-Allylation of Anilines3-Iodoaniline, Allyl alcoholPalladium complex, Ti(OiPr)₄Forms N-allyl-3-iodoaniline precursor. nih.gov
Amidation/ArylationAryl halides, UreasPd catalyst, Bippyphos ligandAllows coupling of ureas with aryl halides. organic-chemistry.org
Carbonylation of AzidesAzides, Amines, COPd/CForms ureas with N₂ as the only byproduct. organic-chemistry.org

An efficient, modern approach to unsymmetrical ureas involves the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate. organic-chemistry.org This one-pot reaction generates an aryl isocyanate intermediate in situ, which is then trapped by an amine added to the reaction mixture. This method is tolerant of a wide range of functional groups.

To synthesize this compound, this would involve the palladium-catalyzed reaction of 1,3-diiodobenzene (B1666199) or 3-bromoiodobenzene with sodium cyanate, followed by the addition of allylamine. The choice of halide is crucial, as the reaction can be selective for the more reactive C-I bond over a C-Br or C-Cl bond.

Alternatively, a more classical but less explored approach is the direct reaction of an amine with a metal isocyanate, such as potassium isocyanate, often promoted by an acid. rsc.org This method avoids the handling of toxic isocyanates and represents a safer route for large-scale production.

Introduction of Halogenated Phenyl Moieties

Achieving selective meta-iodination of an aniline (B41778) or phenylurea precursor can be challenging, as electrophilic aromatic substitution typically favors the ortho and para positions. Modern synthetic methods utilize directing groups to control the regioselectivity of C-H bond activation and functionalization.

Palladium-catalyzed C-H halogenation is a powerful tool for this purpose. nih.govresearchgate.net By using a suitable directing group on the aromatic ring, a palladium catalyst can be guided to activate a specific C-H bond for halogenation. For instance, the native primary amine group of phenylalanine derivatives has been used to direct palladium-catalyzed ortho-halogenation. nih.govresearchgate.net While this directs ortho, other directing groups can be installed to achieve different selectivities. For example, using a cyano group as a directing group facilitates palladium-catalyzed ortho-halogenation of arylnitriles. organic-chemistry.org For meta-halogenation, a directing group would need to be positioned appropriately to favor the formation of a palladacycle that enables functionalization at the meta position. Another strategy involves the use of nitrogen-centered radicals to achieve remote C-H halogenation via a 1,5-hydrogen atom transfer (HAT) process. nih.gov

Halogenation StrategyDirecting GroupCatalyst/ReagentSelectivityReferences
Pd-Catalyzed C-H HalogenationNative Amine (NH₂)Pd(OAc)₂, N-halosuccinimideortho to amine nih.gov, researchgate.net
Pd-Catalyzed C-H HalogenationCyano (CN)Pd(OAc)₂, N-halosuccinimideortho to cyano organic-chemistry.org
Radical C-H HalogenationSulfonamidePhotoredox catalyst, Halogen sourceδ-C-H bond nih.gov

The aryl iodide functionality in this compound is not just a structural feature but also a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a prime example of this utility. organic-chemistry.orgnumberanalytics.comwikipedia.org

In a potential subsequent transformation, this compound could serve as the aryl iodide substrate in a Heck reaction. byjus.com Coupling it with various alkenes (e.g., acrylates, styrenes) would introduce a new carbon-carbon bond at the 3-position of the phenyl ring, allowing for the construction of more complex molecular architectures. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The mechanism proceeds via oxidative addition of the aryl iodide to the Pd(0) center, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. numberanalytics.combyjus.com The versatility of the Heck reaction and other palladium-catalyzed cross-couplings (like Suzuki, Sonogashira, and Buchwald-Hartwig reactions) makes the aryl iodide fragment a key site for diversification. organic-chemistry.org

Derivatization Strategies for Functional Group Diversification

The molecular architecture of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues. The primary points for derivatization are the iodine-substituted phenyl ring and the terminal allyl group. These functionalities allow for a wide range of chemical transformations, significantly broadening the structural variety of compounds that can be synthesized from this core scaffold.

The presence of an aryl iodide is particularly advantageous for functionalization. The carbon-iodine bond serves as a highly effective reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. By employing different coupling partners, a vast array of substituents can be introduced onto the phenyl ring, thereby systematically modifying the electronic and steric properties of the molecule.

Common palladium-catalyzed reactions applicable to the 3-iodophenyl moiety include, but are not limited to, Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Negishi couplings. nih.govnih.gov These methodologies allow for the introduction of alkyl, alkenyl, aryl, alkynyl, and amino groups, among others. For instance, a Suzuki coupling would enable the formation of a biaryl system, while a Sonogashira coupling would introduce an alkyne substituent. The Buchwald-Hartwig amination is a key method for creating new C-N bonds, allowing for the introduction of various substituted amines. nih.gov

The allyl group also presents opportunities for diversification. The double bond can undergo a variety of addition reactions, and the allylic position can be functionalized. Palladium-catalyzed reactions can also directly utilize allylic systems, such as in allylic alkylation or allylation reactions with various nucleophiles. nih.govrsc.org

The following table summarizes some of the key derivatization strategies that can be applied to the this compound scaffold, focusing on the versatile palladium-catalyzed cross-coupling reactions at the aryl iodide position.

Table 1: Palladium-Catalyzed Derivatization Strategies for this compound

Reaction NameCoupling PartnerIntroduced Functional GroupResulting Structure
Suzuki Coupling Arylboronic acid/esterAryl1-Allyl-3-(3'-substituted-biphenyl-3-yl)urea
Sonogashira Coupling Terminal alkyneAlkynyl1-Allyl-3-(3-(alkynyl)phenyl)urea
Heck Coupling AlkeneAlkenyl (Styrenyl)1-Allyl-3-(3-(alkenyl)phenyl)urea
Buchwald-Hartwig Amination Amine (primary or secondary)Amino1-Allyl-3-(3-(amino)phenyl)urea
Negishi Coupling Organozinc reagentAlkyl, Aryl1-Allyl-3-(3-alkyl/aryl-phenyl)urea
Carbonylative Coupling Carbon monoxide, Alcohol/AmineEster/Amide3-(3-(Allylcarbamoyl)phenyl)benzoic acid derivative

These synthetic transformations are foundational for exploring the structure-activity relationships of this class of compounds. The ability to readily diversify the functional groups at specific positions allows for the fine-tuning of a molecule's properties. Research in this area often involves the parallel synthesis of a library of derivatives to systematically probe the effects of different substituents. nih.govmdpi.com The choice of catalysts, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these derivatization reactions. youtube.com

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Bonding and Coordination Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within 1-allyl-3-(3-iodophenyl)urea, particularly the hydrogen bonding interactions involving the urea (B33335) moiety.

In the IR spectrum, the N-H stretching vibrations, typically appearing in the region of 3200-3400 cm⁻¹, are sensitive to hydrogen bonding. In a non-hydrogen-bonded state, these bands are sharp. However, in the solid state or in concentrated solutions where intermolecular hydrogen bonds are present, these bands become broader and shift to lower frequencies. The position and shape of the C=O (amide I) stretching vibration, usually found around 1630-1680 cm⁻¹, also provide evidence of hydrogen bonding. A shift to a lower wavenumber for the C=O band is indicative of its participation in hydrogen bonding.

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the symmetric vibrations and the carbon skeleton. The vibrations of the phenyl ring and the C=C bond of the allyl group can be readily identified. Changes in the vibrational frequencies upon complexation or changes in the physical state can provide further details about the molecular structure and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination and Supramolecular Features

X-ray crystallography provides the most definitive structural information for this compound in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional map of the electron density can be generated, revealing precise bond lengths, bond angles, and torsion angles.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Recognition Phenomena

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for investigating chiral recognition events. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. While this compound is itself achiral, it can be incorporated into a chiral environment or used to interact with chiral analytes, leading to induced circular dichroism signals.

The development of sensors for the discrimination of chiral molecules is of significant interest, with techniques like CD spectroscopy being particularly appealing for this purpose. researchgate.net In the context of urea-based compounds, research has shown that chiral macrocycles functionalized with urea residues can exhibit unique CD bands. rsc.org These signals often arise from the formation of intramolecular hydrogen bonds, leading to a specific, self-folded conformation that transmits chirality through the structure. rsc.org

For a compound like this compound to be utilized in chiral recognition studies, it would typically be derivatized to include a chiral moiety or used as a component in a supramolecular assembly with a chiral host or guest. The interaction with a chiral analyte would then perturb the electronic transitions of the urea derivative, resulting in a measurable CD signal. The binding event, often driven by hydrogen bonds from the urea N-H groups, would lead to the formation of a diastereomeric complex with a unique chiroptical signature.

A critical aspect of such studies is the observation of changes in the CD spectrum upon complexation. For instance, in studies of urea-functionalized resorcinarenes, the characteristic CD bands were observed to disappear upon the addition of anions like chloride and bromide. rsc.org This disappearance reflects the disruption of the intramolecular hydrogen-bonding network that maintains the chiral conformation, as the urea groups engage in binding with the anion instead. rsc.org While this example involves anion binding, a similar principle would apply to chiral recognition, where the binding of a chiral guest would alter the CD spectrum of the chiral receptor-analyte complex.

Spectroscopic Technique Application in Chiral Recognition Anticipated Observation for a Chiral Derivative of this compound
Circular Dichroism (CD)Detection of chirality induction upon binding to a chiral analyte.Appearance or change of a CD signal upon complexation with a chiral guest molecule.
Monitoring changes in the conformation of a chiral receptor.Alteration of the CD spectrum indicating a conformational change in the receptor-analyte complex.

Electronic Spectroscopy (UV-Vis) for Anion Binding and Photophysical Properties

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption spectroscopy, is a fundamental tool for studying the anion binding properties of urea-based receptors and for characterizing their photophysical behavior. The interaction between a urea-based receptor and an anion can be readily monitored by observing changes in the receptor's UV-Vis spectrum.

The photochemical behavior of phenylurea compounds is known to be influenced by the nature and position of substituents on the aromatic ring. nih.gov Halogenated derivatives, such as this compound, are expected to exhibit distinct photophysical properties compared to their non-halogenated counterparts. nih.gov The presence of the iodine atom, a heavy atom, can enhance intersystem crossing from the singlet excited state to the triplet state, which can have significant implications for photochemical reactions.

Anion binding studies using UV-Vis spectroscopy typically involve the titration of a solution of the receptor with a solution of the anion of interest. The formation of a hydrogen-bonded complex between the urea N-H groups and the anion often leads to a perturbation of the electronic structure of the receptor, resulting in a change in the absorption spectrum. This can manifest as a bathochromic (red) or hypsochromic (blue) shift of the absorption bands, or as the appearance of new charge-transfer bands.

For phenylurea derivatives, the binding of an anion to the urea moiety can increase the electron density on the urea nitrogen atoms, which can then be transmitted to the phenyl ring, affecting its π-π* transitions. By monitoring the changes in absorbance as a function of anion concentration, a binding isotherm can be constructed, from which the association constant (Ka) for the receptor-anion complex can be determined. This provides a quantitative measure of the binding affinity.

Parameter Description Typical Method of Determination Significance
λmax (nm)Wavelength of maximum absorbance.UV-Vis SpectrophotometryIndicates the electronic transitions within the molecule. Changes in λmax upon anion addition signify complex formation.
Association Constant (Ka)A measure of the equilibrium between the free receptor and the receptor-anion complex.Non-linear fitting of UV-Vis titration data (absorbance vs. anion concentration).Quantifies the strength of the anion binding interaction.
StoichiometryThe ratio of receptor to anion in the complex (e.g., 1:1, 1:2).Job's plot analysis of UV-Vis titration data.Determines the structure of the receptor-anion complex.

The photophysical properties, such as fluorescence and phosphorescence, could also be investigated. The presence of the iodine atom in this compound might lead to observable phosphorescence at low temperatures due to the enhanced spin-orbit coupling.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Allyl Moiety

The carbon-carbon double bond in the allyl group is a versatile handle for a multitude of organic transformations, including metathesis, polymerization, and palladium-catalyzed functionalization reactions.

The allyl group of 1-Allyl-3-(3-iodophenyl)urea is a prime candidate for olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org Specifically, in a molecule containing another olefinic bond, ring-closing metathesis (RCM) can be employed to construct cyclic structures. wikipedia.orgorganic-chemistry.org For instance, if this compound were tethered to another olefin-containing moiety, RCM could facilitate the synthesis of macrocycles. The efficiency and stereoselectivity (E/Z) of such a reaction would be influenced by the nature of the catalyst, typically ruthenium-based Grubbs or Hoveyda-Grubbs catalysts, and the ring strain of the resulting cyclic product. organic-chemistry.org While direct RCM on a single molecule of this compound is not possible, its cross-metathesis with other olefins presents a viable pathway to novel derivatives.

Intramolecular cyclization reactions offer another avenue for elaborating the structure of this compound. For example, intramolecular carbolithiation of N-allyl-ynamides has been shown to produce highly substituted dihydropyridines and pyridines. beilstein-journals.org While not a direct analogue, this suggests that under appropriate conditions, the allyl group could participate in cyclization reactions. Furthermore, palladium-catalyzed intramolecular allylic C-H amination has been utilized to synthesize cyclic ureas from terminal olefins. nih.gov This type of transformation could potentially lead to the formation of novel heterocyclic structures from this compound derivatives. The success of such cyclizations often depends on the pre-organization of the substrate to favor the intramolecular pathway over intermolecular reactions.

Table 1: Potential Olefin Metathesis and Intramolecular Cyclization Reactions of this compound Derivatives
Reaction TypePotential SubstratePotential ProductCatalyst/ReagentReference
Ring-Closing Metathesis (RCM)Diene derived from this compoundCyclic urea (B33335) derivativeGrubbs or Hoveyda-Grubbs catalyst wikipedia.orgorganic-chemistry.org
Cross-Metathesis (CM)This compound and a partner olefinFunctionalized urea derivativeGrubbs or Hoveyda-Grubbs catalyst thieme-connect.de
Intramolecular CarbolithiationN-allyl-N'-(3-iodophenyl)urea with a tethered ynamideDihydropyridine or pyridine (B92270) fused ureaOrganolithium reagent beilstein-journals.org
Intramolecular Allylic C-H AminationThis compoundCyclic urea derivativePd(TFA)₂/bis-sulfoxide nih.gov

The allyl group can undergo polymerization through various mechanisms, including free-radical and coordination polymerization. However, the polymerization of allylic monomers can be challenging due to degradative chain transfer. researchgate.net Under extreme conditions such as high pressure or temperature, or in the presence of specific initiators, this compound could potentially undergo oligomerization or polymerization.

Acyclic diene metathesis (ADMET) polymerization is a step-growth condensation polymerization that could be applicable if a diene monomer derived from this compound were synthesized. wikipedia.orgnih.gov This method is driven by the removal of a volatile small molecule, typically ethylene, and has been used to create a variety of functionalized polymers. wikipedia.orgrsc.org The urea functionality, with its hydrogen-bonding capabilities, could influence the properties of the resulting polymer, potentially leading to materials with ordered supramolecular structures. The polymerization of urea with formaldehyde (B43269) is a classic example of condensation polymerization, resulting in a thermosetting resin. rsc.org While the reaction conditions are harsh, it highlights the potential for the urea moiety to participate in polymer formation.

Table 2: Potential Polymerization Pathways for this compound Derivatives
Polymerization TypeMonomer RequirementDriving Force/InitiatorPotential Polymer PropertiesReference
Acyclic Diene Metathesis (ADMET)Diene derived from this compoundRemoval of ethylene, Ruthenium catalystFunctionalized polyolefin with urea side chains, potential for supramolecular ordering wikipedia.orgnih.govrsc.org
Free-Radical PolymerizationThis compoundRadical initiator (e.g., AIBN), heat, or UV lightPotentially low molecular weight oligomers due to chain transfer researchgate.net
Condensation PolymerizationThis compound with a suitable comonomer (e.g., a dialdehyde)Acid or base catalysis, heatCross-linked or linear polymers with urea linkages in the backbone rsc.org

Palladium catalysis offers a powerful set of tools for the functionalization of the allyl group. Palladium-catalyzed carboamination reactions, for instance, allow for the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across the double bond. While the direct carboamination of this compound has not been reported, studies on related systems provide valuable insights. For example, the palladium-catalyzed three-component carboamination of 1,3-dienes with diazo esters and amines proceeds under mild conditions. nih.gov The mechanism often involves the formation of an allylpalladium intermediate, which is then attacked by a nucleophile. nih.govnih.gov

Heteroannulation reactions catalyzed by palladium are particularly relevant. N-Arylureas have been successfully employed as sterically undemanding ligands in the palladium-catalyzed heteroannulation of haloanilines and 1,3-dienes to form indolines. nih.govnih.gov This suggests that the urea moiety in this compound could act as an internal ligand, influencing the outcome of palladium-catalyzed transformations on the allyl group. Such reactions could lead to the formation of complex heterocyclic structures fused to the urea backbone. researchgate.netrsc.org

Table 3: Potential Palladium-Catalyzed Reactions of the Allyl Moiety
Reaction TypeCoupling PartnersPotential ProductCatalyst SystemMechanistic FeatureReference
CarboaminationThis compound, Aryl Halide, AmineAmino-functionalized urea derivativePd(0) catalyst, LigandFormation of a C-C and C-N bond nih.govnih.gov
HeteroannulationThis compound as substrate and/or ligandFused heterocyclic ureaPd(0) or Pd(II) catalystIntramolecular cyclization onto the allyl group nih.govnih.govresearchgate.netrsc.org
Allylic AminationThis compound, AmineAllylic amine derivativePd(0) catalyst, LigandNucleophilic attack on a π-allylpalladium intermediate organic-chemistry.org

Reactivity of the Iodophenyl Moiety

The iodine atom on the phenyl ring is a key functional group that enables a variety of cross-coupling reactions and can participate in non-covalent interactions that influence reactivity.

The iodophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds.

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a highly efficient method for the formation of C(sp²)-C(sp) bonds. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would be expected to yield the corresponding 3-(alkynylphenyl)urea derivative. nih.gov The mild reaction conditions often employed in Sonogashira couplings are generally compatible with a wide range of functional groups, including ureas. The isolation of palladium complexes after Sonogashira coupling provides insight into the catalytic cycle. nih.gov

The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide. youtube.comorganic-chemistry.org Reacting this compound with an aryl or vinyl boronic acid under Suzuki conditions would lead to the formation of a biaryl or styrenyl urea derivative. mdpi-res.commdpi.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. researchgate.net The urea functionality is generally stable under these conditions.

Table 4: Potential Cross-Coupling Reactions of the Iodophenyl Moiety
Reaction NameCoupling PartnerPotential ProductTypical Catalyst SystemReference
Sonogashira CouplingTerminal alkyne1-Allyl-3-(3-(alkynyl)phenyl)ureaPd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base wikipedia.orglibretexts.orgorganic-chemistry.org
Suzuki-Miyaura CouplingAryl/vinyl boronic acid or ester1-Allyl-3-(3-biaryl/styrenyl)ureaPd catalyst (e.g., Pd(PPh₃)₄), base youtube.comorganic-chemistry.orgmdpi.com

The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. nih.govnih.govdntb.gov.ua The strength of this interaction increases with the polarizability of the halogen, making iodine a particularly effective halogen bond donor.

In the solid state, this compound could form intermolecular halogen bonds with the urea carbonyl oxygen or the nitrogen atoms of neighboring molecules, influencing its crystal packing. researchgate.net In solution, halogen bonding can affect reactivity by pre-organizing reactants or stabilizing transition states. For instance, the interaction of the iodine atom with a Lewis basic solvent or a nucleophile could modulate the reactivity of the C-I bond in cross-coupling reactions. mdpi.com Intramolecular halogen bonding, although less likely in this specific molecule without a suitably positioned acceptor, can also significantly alter the stability and reactivity of a compound. nih.gov The ability of iodoarenes to engage in these interactions is a critical aspect of their chemistry, extending beyond their role as simple coupling partners. nih.gov

Reactivity and Functionalization of the Urea Backbone

The urea moiety is central to the reactivity of the molecule, offering sites for nucleophilic attack and serving as a versatile scaffold for building more complex structures. Its stability and conformational preferences are key determinants of its reactivity profile.

The carbonyl carbon of the urea is electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to many of its applications. For instance, in reactions analogous to the Schotten-Baumann reaction, the nitrogen of an allylthiourea (B1665245) can act as a nucleophile to attack an electrophilic center. unair.ac.id Conversely, the urea nitrogen in this compound can be the target of electrophiles.

The stability of N-alkyl-N'-aryl ureas is also influenced by their conformational preferences. Studies on related N-aryl-N'-alkyl ureas have shown that they can adopt different conformations, such as trans-trans and cis-trans, with the relative energies of these conformers being influenced by factors like N-methylation and the potential for intramolecular hydrogen bonding. nih.gov The planarity of the urea group can be disrupted by substitution on the nitrogen atoms or at the ortho position of the aryl ring, which in turn affects intermolecular interactions. nih.gov

The allyl group introduces another reactive site into the molecule. The double bond of the allyl group is susceptible to electrophilic addition and can participate in reactions such as iodoamination, which involves the formation of a C-N bond and the addition of iodine across the double bond. researchgate.net

Urea derivatives are pivotal in the synthesis of amides and for peptide coupling, primarily through their conversion to reactive isocyanate intermediates. While direct data on this compound in this context is not prevalent, the general principles of urea chemistry in peptide synthesis are well-established.

A common strategy for forming urea-linked peptides involves the in-situ generation of an isocyanate from an amino acid derivative. nih.gov This is often achieved using reagents like triphosgene (B27547) or diphosgene. nih.gov The resulting isocyanate is highly reactive towards nucleophiles, such as the amine group of another amino acid, leading to the formation of a urea linkage. This approach has been successfully employed in the solid-phase synthesis of urea-based peptides. nih.gov

One-pot procedures have also been developed for the synthesis of ureido peptides, which circumvent the need to isolate the often hazardous isocyanate and acyl azide (B81097) intermediates. organic-chemistry.org These methods, which can be promoted by ultrasonication, offer an efficient route to urea-containing peptidomimetics and neoglycopeptides under mild conditions. organic-chemistry.org The general utility of urea-containing compounds in drug design is significant, as the urea moiety can establish key interactions with biological targets. nih.gov

The following table summarizes the key reactive sites of this compound and their potential roles in synthesis.

Reactive SiteFunctional GroupPotential ReactionsRelevance in Synthesis
Nitrogen Atoms UreaNucleophilic attack, N-alkylation, N-arylationBuilding block for larger molecules
Carbonyl Carbon UreaNucleophilic additionFormation of tetrahedral intermediates
Allyl Group AlkeneElectrophilic addition, Iodoamination researchgate.netIntroduction of further functionality
Iodophenyl Group Aryl HalidePalladium-catalyzed cross-coupling reactionsDerivatization of the aromatic ring

Computational and Experimental Mechanistic Studies of Reaction Pathways

Mechanistic investigations, both computational and experimental, are crucial for understanding and predicting the reactivity of molecules like this compound. While specific studies on this exact compound are limited, research on analogous structures provides significant insights.

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for analyzing the conformational landscapes of urea derivatives. For N-alkyl-N'-aryl ureas, computational methods have been used to determine the relative stabilities of different conformers and the energy barriers to their interconversion. nih.gov Such studies can be validated by experimental techniques like X-ray crystallography and NMR spectroscopy. nih.gov In silico studies, including molecular docking, have been used to predict the binding affinity of urea and thiourea (B124793) derivatives to biological targets, such as the DNA gyrase subunit B receptor. nih.gov These computational approaches can guide the design of new molecules with desired biological activities.

Experimental mechanistic studies often involve kinetic analysis and the characterization of reaction intermediates and products. For example, the mechanism of enzyme inhibition by urea-containing compounds has been elucidated through X-ray crystallography and kinetic studies. These have shown that the urea functionality can act as a carbamoylating agent for serine residues in the active sites of enzymes like Fatty Acid Amide Hydrolase (FAAH). nih.gov The reaction proceeds via nucleophilic attack of the serine hydroxyl group on the urea's carbonyl carbon, forming a tetrahedral intermediate that then leads to the carbamoylated, inactivated enzyme. nih.gov

The synthesis of related 1-allyl-3-benzoylthiourea (B5185869) analogs has been achieved through the nucleophilic substitution reaction of allylthiourea with benzoyl chloride derivatives, following a modified Schotten-Baumann method. nih.gov The structures of the resulting compounds are typically confirmed using spectroscopic methods such as UV, IR, ¹H-NMR, and ¹³C-NMR. unair.ac.id

The following table outlines the types of mechanistic studies that have been applied to related urea compounds and their potential application to understanding this compound.

Study TypeMethodologiesInformation GainedRelevance to this compound
Computational Density Functional Theory (DFT) nih.gov, Molecular Docking nih.govConformational preferences, reaction energetics, binding affinitiesPredicting stability, reactivity, and potential biological targets
Experimental X-ray Crystallography nih.gov, NMR Spectroscopy nih.gov, Kinetic Analysis nih.govSolid-state structure, solution-state conformation, reaction ratesElucidating reaction mechanisms and structural features
Spectroscopic IR, ¹H-NMR, ¹³C-NMR unair.ac.idStructural confirmation of reaction productsCharacterization of synthetic derivatives

Supramolecular Chemistry and Molecular Recognition Properties

Hydrogen Bonding Networks in Solution and Solid State

The urea (B33335) functional group is a powerful motif for establishing robust hydrogen bonds, acting as both a hydrogen bond donor through its N-H protons and a hydrogen bond acceptor via its carbonyl oxygen. This dual nature allows for the formation of extensive hydrogen-bonding networks in both solution and the solid state.

In the solid state, aryl-urea compounds typically form one-dimensional hydrogen-bonded chains or tapes. The primary interaction involves the N-H protons of one molecule forming hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This results in a characteristic head-to-tail arrangement. While a crystal structure for 1-Allyl-3-(3-iodophenyl)urea is not available in the reviewed literature, related phenylurea derivatives consistently show this pattern. For instance, the crystal structure of 1,3-diphenylurea (B7728601) reveals a network where each urea molecule is hydrogen-bonded to two others, creating infinite chains. It is highly probable that this compound would adopt a similar intermolecular hydrogen-bonding pattern.

In solution, the extent of hydrogen bonding is dependent on the solvent's polarity and its ability to compete for hydrogen bond formation. In non-polar solvents, self-association through hydrogen bonding is more prevalent, while in polar, protic solvents, interactions with the solvent molecules will dominate.

The hydrogen bonding strength of the urea group in this compound can be compared to that of related functional groups like thiourea (B124793) and squaramide. The sulfur atom in thiourea is a poorer hydrogen bond acceptor than the oxygen atom in urea. However, the C=S double bond makes the N-H protons of thiourea more acidic. researchgate.netacs.org This increased acidity leads to stronger hydrogen bond donation from the thiourea N-H groups, often resulting in more stable complexes with anions compared to their urea counterparts. researchgate.netnih.gov

Squaramides represent an even more potent hydrogen bonding motif. The four-membered ring structure and the presence of two carbonyl groups result in highly acidic N-H protons. This enhanced acidity allows squaramides to form very strong hydrogen bonds and exhibit significantly higher anion binding affinities than analogous ureas and thioureas. researchgate.nettandfonline.comnih.gov The stability of complexes with squaramide-based receptors can be orders of magnitude higher than those with urea-based receptors. nih.gov

Table 1: General Comparison of Hydrogen Bonding Properties

MotifH-Bond Donor AcidityH-Bond Acceptor BasicityTypical Anion Affinity
Urea ModerateModerateModerate
Thiourea Higher than Urea researchgate.netacs.orgLower than UreaHigher than Urea researchgate.netnih.gov
Squaramide Highest tandfonline.comnih.govModerateHighest researchgate.netnih.gov

Anion Binding and Sensing Capabilities

The polarized N-H bonds of the urea moiety make this compound a suitable candidate for anion recognition and sensing. The binding occurs through the formation of multiple hydrogen bonds between the N-H protons and the anion.

Urea-based receptors are known to bind a variety of anions, with selectivity often governed by the anion's shape, size, and basicity. For simple aryl ureas, the binding affinity for halides typically follows the order of basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. nih.gov Similarly, for oxoanions, a strong affinity is often observed for more basic and geometrically compatible anions like acetate (B1210297) and dihydrogen phosphate (B84403). nih.govtandfonline.com

The presence of the electron-withdrawing iodine atom on the phenyl ring of this compound is expected to increase the acidity of the adjacent N-H proton, thereby enhancing its anion binding capabilities compared to an unsubstituted phenylurea. This effect would likely lead to stronger interactions with anions. Furthermore, the iodine atom itself can participate in halogen bonding, an additional non-covalent interaction that could contribute to anion recognition, although this is less common in anion binding by ureas.

The complexation between a urea-based host and an anion is an equilibrium process characterized by a binding constant (Kₐ), which reflects the stability of the resulting complex. Thermodynamic studies of related urea derivatives with anions have shown that the binding is typically an enthalpically driven process, consistent with the formation of strong hydrogen bonds. nih.govacs.org

In the absence of direct experimental data for this compound, we can infer the probable characteristics of its anion complexes from studies on similar systems. For example, the crystal structure of a complex between a bis-urea receptor and a dihydrogen phosphate anion shows the anion being encapsulated within a cleft formed by the receptor, with multiple N-H···O hydrogen bonds holding the assembly together. It is likely that this compound would form a 1:1 complex with small anions, with the anion situated in the vicinity of the two N-H groups.

Table 2: Expected Anion Binding Trend for this compound

Anion FamilyExpected Affinity OrderRationale
Halides F⁻ > Cl⁻ > Br⁻ > I⁻ nih.govFollows the trend of anion basicity.
Oxoanions Acetate > H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ nih.govtandfonline.comDependent on basicity and geometry.

Host-Guest Interactions and Inclusion Complex Formation

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. wikipedia.orgnih.gov While simple molecules like this compound are not typically considered hosts in the classical sense (like cyclodextrins or crown ethers), they can participate in the formation of larger, self-assembled structures that can encapsulate guest species. nih.gov

The propensity of ureas to form well-defined hydrogen-bonded aggregates can lead to the creation of cavities or channels within the crystal lattice that are capable of including solvent molecules or other small guests. This phenomenon is a form of inclusion complex formation. The specific nature of any potential host-guest chemistry involving this compound would be highly dependent on the conditions of self-assembly and the nature of the potential guest molecules present. For instance, the formation of supramolecular gels by some urea derivatives is known to create environments suitable for trapping guest molecules.

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of individual molecules into ordered structures, driven by non-covalent interactions. For urea derivatives, this process is primarily guided by the formation of robust, bifurcated hydrogen bonds between urea groups, leading to the creation of well-defined supramolecular polymers and nanostructures. nih.govresearchgate.net

The directional nature of the hydrogen bonds between urea molecules can lead to the formation of one-dimensional tapes or ribbons. Depending on the substitution pattern and the presence of chiral centers in the constituent molecules, these linear assemblies can adopt higher-order structures like helical chains. nih.govrsc.org

For example, oligomeric aromatic ureas with specific substitution patterns have been shown to adopt dynamic helical architectures in solution. nih.gov The self-assembly of peptides and other bio-inspired molecules can also lead to helical nanorods and other complex morphologies. rsc.org While not specific to "this compound," the general principle is that the interplay between hydrogen bonding, solvophobic effects, and steric interactions dictates the final assembled structure. The formation of discrete nanorings, while less common than linear chains for simple ureas, can be achieved by designing more complex monomers, such as C3-symmetric tris-urea compounds, that favor cyclic assembly. researchgate.net

Cooperativity is a phenomenon where the initial binding events in a self-assembly process influence the favorability of subsequent binding events. In a cooperative (or nucleation-elongation) polymerization, the initial formation of a small aggregate (a nucleus) is energetically unfavorable, but once the nucleus is formed, the subsequent addition of monomers (elongation) is much more favorable. This leads to a sharp transition from monomer to polymer once a critical concentration is reached. nih.gov

Positive allostery is a regulatory mechanism where binding at one site on a molecule increases the binding affinity at a different, distinct site. acs.org When applied to self-assembly, an allosteric effect can trigger cooperative polymerization. For example, a monomer might exist in an inactive state. The binding of the first few monomers could induce a conformational change that "activates" the subsequent binding sites, leading to a cooperative assembly process. jst.go.jp This mechanism allows for a high degree of control over when and where polymers form. While isodesmic (non-cooperative) assembly is common, achieving cooperative assembly often requires specific molecular designs that create an energetic penalty for nucleation. nih.gov

Table 2: Comparison of Assembly Mechanisms

Feature Isodesmic (Non-cooperative) Assembly Cooperative Assembly
Nucleation No distinct, unfavorable nucleation step. Unfavorable nucleation step acts as a kinetic barrier.
Elongation Energetically similar to all other association steps. Favorable elongation occurs after nucleation.
Polymer Distribution Wide distribution of oligomer sizes at all concentrations. Sharp transition to long polymers above a critical concentration.

| Thermodynamics | Stepwise association constants are equal (K1 = K2 = ... = Kn). | Nucleation constant (Kn) is much smaller than elongation constant (Ke). |

This cooperative, allosterically regulated behavior is a hallmark of many biological systems, such as the assembly of cytoskeletal proteins, and is a sophisticated goal in the design of synthetic supramolecular polymers. acs.org

Catalytic Applications

Role as Ligands in Transition Metal Catalysis

Urea (B33335) derivatives have emerged as a compelling class of ligands in transition metal catalysis, offering an alternative to traditional phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. nih.govnih.gov Their ease of synthesis and tunable nature make them attractive for developing novel catalytic systems. nih.gov

Palladium-Urea Catalysis for Organic Transformations (e.g., Heteroannulation)

N-Arylureas have proven to be highly effective as sterically undemanding pro-ligands for palladium-catalyzed reactions. nih.govacs.orgnih.gov A notable application is in the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes to synthesize 2-substituted indolines, which are important structural motifs in drug discovery. nih.govacs.orgacs.org In these transformations, N-arylurea ligands have demonstrated superiority over conventional phosphine ligands, particularly when dealing with sterically demanding substrates. nih.govnih.gov

The success of these urea-based ligands lies in their minimal steric footprint, which allows them to access reaction pathways that are hindered for bulkier ligands. nih.gov This feature enables a broad substrate scope, accommodating diverse and functionally complex coupling partners under unified reaction conditions. acs.org For instance, the urea-enabled, palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes provides efficient access to dihydrobenzofurans. acs.org Furthermore, these ligands can promote chain-walking processes in Pd-catalyzed heteroannulations, allowing for the synthesis of various six- and seven-membered azaheterocycles from common starting materials. chemrxiv.org

Table 1: Comparison of Ligand Performance in Pd-Catalyzed Heteroannulation

Feature N-Arylurea Ligands Traditional Phosphine Ligands
Steric Profile Sterically undemanding Often sterically demanding
Substrate Scope Broad, including sterically hindered substrates nih.govacs.org Can be limited with bulky substrates
Reaction Conditions Often robust and unified across diverse substrates acs.org Can be substrate-dependent

| Key Advantage | Overcomes steric challenges in key intermediates nih.gov | Well-established, but can be limited by steric hindrance |

Coordination Dynamics and Monodentate Binding of Urea Ligands to Metal Centers

The mode of coordination for urea-based ligands to a metal center is critical to their catalytic function and depends on the nature of the metal ion. rjpbcs.comtsijournals.com While urea typically coordinates as a monodentate ligand through its carbonyl oxygen atom for many metals like Fe(III), Zn(II), and Cu(II), its interaction with palladium(II) is distinct. rjpbcs.comtsijournals.comrjpbcs.com

In the context of Pd-catalyzed heteroannulation, experimental and computational studies suggest that N-arylureas, after deprotonation to form ureate anions, bind to the Pd(II) center in a monodentate fashion through the nonsubstituted nitrogen atom. nih.govacs.orgnih.gov This N-coordination is relatively uncommon for metal-ureate complexes but is crucial for the observed catalytic activity. nih.govnih.gov This binding mode influences the electronic properties of the metal center, facilitating key steps in the catalytic cycle. nih.gov In contrast, some platinum-urea complexes also show coordination through nitrogen, while other metals predominantly bind via the oxygen atom. tsijournals.com The versatility in coordination modes, including rare N,O-bidentate and bridging formations, highlights the rich coordination chemistry of urea derivatives. rjpbcs.comrjpbcs.comresearchgate.net

Supramolecular Organometallic Catalysis

The ability of urea moieties to form strong and directional hydrogen bonds is a cornerstone of their application in supramolecular chemistry and catalysis. researchgate.netnih.gov When incorporated into organometallic complexes, these interactions can direct the assembly of complex architectures and influence reactivity.

An example is the use of 1,3-bis(p-isocyanophenyl)urea as a ditopic ligand to coordinate with group VI metal carbonyl fragments. The resulting binuclear organometallic complexes self-assemble in the solid state into ladder-like arrays. nih.gov This ordered packing is driven by a combination of intermolecular π-π stacking and urea-π interactions. nih.gov Such supramolecular assemblies demonstrate how non-covalent interactions facilitated by the urea group can be used to control the structure of organometallic systems. Furthermore, N,N'-diarylureas bearing electron-withdrawing groups, including their organometallic complexes, show a strong affinity for binding anions, a property that can be harnessed in anion-binding catalysis. nih.gov These findings open avenues for designing sophisticated catalytic systems where substrate recognition and activation are controlled by supramolecular interactions. doaj.orgresearchgate.net

Organocatalytic Applications of Urea Derivatives

Beyond their role as ligands for metals, urea derivatives are prominent as organocatalysts, primarily leveraging their capacity as dual hydrogen-bond donors. nih.govrsc.org This ability allows them to activate electrophiles and stabilize transition states in a manner analogous to enzymatic catalysis. rsc.org

Chiral urea and thiourea (B124793) derivatives are particularly effective in a wide range of asymmetric reactions, including Michael additions, Strecker reactions, and Mannich reactions. researchgate.net By forming hydrogen bonds with a substrate, the urea moiety increases its electrophilicity, making it more susceptible to nucleophilic attack. The chiral scaffold of the catalyst then directs the approach of the nucleophile, leading to high enantioselectivity. rsc.orgresearchgate.net

The advantages of urea-based organocatalysts are significant:

They are typically inexpensive and readily prepared from available starting materials. rsc.org

They are stable in air and water, making them practical to handle. rsc.org

They are considered non-toxic and environmentally benign compared to many metal-based catalysts. rsc.org

They can be immobilized on solid supports, facilitating catalyst recovery and reuse. rsc.org

These features make urea derivatives a cornerstone of modern sustainable organic synthesis. rsc.org

Applications in Urea Oxidation Reactions (UOR) for Energy and Environmental Systems

The electrocatalytic urea oxidation reaction (UOR) is a critical process for environmental remediation and energy conversion. rsc.org It is central to technologies like direct urea fuel cells and the removal of urea from wastewater, which is a significant environmental pollutant. rsc.orgacs.org

Research in this area primarily focuses on developing efficient and stable electrocatalysts, with nickel-based materials being the most prominent. acs.orgacs.org The goal is to lower the potential required for the reaction and enhance kinetics. Synergistic interactions in mixed metal oxides, such as Ni/Co heterostructures, have been shown to boost UOR activity and selectivity against the competing oxygen evolution reaction (OER). acs.org While specific urea derivatives like 1-Allyl-3-(3-iodophenyl)urea are not the catalysts themselves in this context, the study of UOR is essential for understanding the complete lifecycle and potential applications of urea-related compounds in sustainable energy systems. rsc.org The development of advanced catalysts for UOR is crucial for enabling urea-based electrolysis for hydrogen production, which offers a more energy-efficient alternative to water splitting. acs.org

Catalytic Roles in Carbon Dioxide Utilization

The synthesis of urea and its derivatives from carbon dioxide (CO2) represents a significant pathway for CO2 utilization, transforming a greenhouse gas into valuable chemicals. cnr.it Traditional urea synthesis is highly energy-intensive. nih.gov Therefore, developing catalytic processes that can convert CO2 into ureas under mild conditions is a key goal for sustainable chemistry. cnr.itnih.gov

Recent strategies have focused on the direct carbonylation of amines using CO2 as a green and safe carbonyl source. ingentaconnect.com This process can be facilitated by catalysts, including ionic liquids that activate the CO2 molecule. ingentaconnect.com Another innovative approach is the one-pot synthesis of urea derivatives from low concentrations of CO2, such as those found in ambient air or exhaust gases. nih.gov This method involves the formation of alkyl ammonium (B1175870) carbamates, which are then converted to ureas in the presence of a titanium complex catalyst. nih.gov

Furthermore, the electrocatalytic synthesis of urea by coupling CO2 with nitrogenous species like nitrate (B79036) (NO3⁻) is an emerging frontier. nih.govrsc.org Metal-organic frameworks (MOFs), such as a 2D copper-based MOF with planar CuO4 active sites, have shown high efficiency in catalyzing this reaction, producing urea at impressive rates. rsc.org These catalytic methods highlight the potential to create more sustainable and environmentally friendly routes to urea derivatives, directly addressing the challenge of CO2 emissions. mdpi.com

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the geometry, energy, and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) and Ab Initio Methods (e.g., B3LYP, MP2)

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used functionals for organic molecules, including urea (B33335) derivatives. researchgate.netresearchgate.net It combines the strengths of Hartree-Fock theory with density functional approaches to provide reliable geometric and electronic data. For instance, DFT calculations using the B3LYP functional have been successfully employed to optimize the geometries and analyze the vibrational spectra of various substituted quinoxaline (B1680401) and thiosemicarbazone compounds. researchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by systematically improving upon the Hartree-Fock approximation. While more computationally demanding than DFT, MP2 is particularly effective for systems where electron correlation effects are significant. For 1-Allyl-3-(3-iodophenyl)urea, MP2 calculations could provide a valuable benchmark for the results obtained from various DFT functionals, especially concerning intermolecular interactions and conformational energies.

In studies of related N,N'-dipyridyl ureas, DFT at the B3LYP level was used to optimize geometries and calculate NMR shielding constants, showing good agreement with experimental data and providing insights into molecular conformation. researchgate.net A similar approach for this compound would likely yield accurate predictions of its three-dimensional structure and spectroscopic characteristics.

Basis Set Effects on Computational Outcomes (e.g., 6-311G*, 6-311++G(d,p))

The choice of basis set—the set of mathematical functions used to build molecular orbitals—is crucial for the accuracy of quantum chemical calculations.

Pople-style basis sets , like the 6-311G series, are widely used. The 6-311G* or 6-311G(d) basis set includes polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the anisotropic electron density in molecules with pi systems and heteroatoms.

The 6-311++G(d,p) basis set is more extensive. The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms, which are important for describing systems with lone pairs, anions, or weak intermolecular interactions. The (d,p) notation signifies the inclusion of polarization d-functions on heavy atoms and p-functions on hydrogens.

For this compound, which contains a large, polarizable iodine atom, a robust basis set is necessary. While 6-311++G(d,p) is a good standard, for iodine, effective core potentials (ECPs) like LANL2DZ are often used in conjunction with valence basis sets to handle the large number of core electrons and to account for relativistic effects. Studies on other halogenated compounds have shown that this level of theory can accurately predict spectroscopic and electronic properties. nih.gov

Basis SetKey FeaturesTypical Application for this compound
6-311G*Triple-zeta valence with one set of d-polarization functions on heavy atoms.Good for initial geometry optimizations and frequency calculations.
6-311++G(d,p)Adds diffuse functions on all atoms and p-polarization functions on hydrogens.More accurate electronic properties, especially for describing the urea and iodophenyl moieties. nih.gov
LANL2DZEffective Core Potential (ECP) for heavier elements like Iodine.Necessary to account for relativistic effects of the iodine atom, improving accuracy.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are key indicators of a molecule's chemical reactivity and electronic properties.

HOMO : Represents the ability to donate an electron.

LUMO : Represents the ability to accept an electron.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of molecular stability and reactivity. A small gap suggests high reactivity, while a large gap indicates high stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenylurea moiety, which has lone pairs on the oxygen, nitrogen, and iodine atoms. The LUMO is likely to be a π* orbital distributed across the phenyl ring. The allyl group would have a more localized electronic contribution. Computational studies on similar phenyl-substituted systems have shown that the nature and position of substituents significantly influence the FMO energies and the HOMO-LUMO gap. nih.gov For example, electron-withdrawing groups tend to lower both HOMO and LUMO energies and reduce the energy gap.

OrbitalPredicted Characteristics for this compoundInfluence on Reactivity
HOMOLocalized on the π-system of the iodophenyl ring and lone pairs of urea nitrogens/oxygen.Site for electrophilic attack and oxidation.
LUMOπ* orbital primarily on the phenyl ring.Site for nucleophilic attack and reduction.
HOMO-LUMO Gap (ΔE)Moderate gap, influenced by the iodine substituent.Determines chemical reactivity, kinetic stability, and optical properties.

Intramolecular Charge Transfer Analysis

Molecules containing electron-donating groups (D) linked to electron-accepting groups (A) through a π-conjugated system can exhibit intramolecular charge transfer (ICT). In this compound, the urea moiety and the allyl group can act as electron donors, while the iodophenyl ring can act as an acceptor.

ICT is crucial for understanding a molecule's nonlinear optical (NLO) properties and its behavior in different solvent environments. Upon photoexcitation, an electron can move from the donor part (HOMO) to the acceptor part (LUMO), creating a charge-separated excited state. Computational methods can quantify this charge transfer by analyzing the changes in atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) between the ground and excited states. Studies on push-pull systems show that the extent of ICT is highly dependent on the solvent polarity. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Mechanisms

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, solvent interactions, and binding processes over time.

For this compound, MD simulations would be critical for exploring the conformational flexibility of the allyl group and the rotational barriers around the C-N bonds of the urea linker. This is particularly relevant for understanding how the molecule might adapt its shape to fit into a biological target, such as an enzyme's active site. MD simulations are frequently used in drug discovery to assess the stability of ligand-protein complexes predicted by molecular docking. nih.govnih.gov For example, simulations of phenylurea derivatives bound to enzymes like protein kinases have been used to confirm binding modes and identify key stabilizing interactions.

Solvent Effects in Computational Models (e.g., Polarized Continuum Model)

The properties and behavior of a molecule can change dramatically in solution compared to the gas phase. Computational models can account for solvent effects in two primary ways: explicitly (by including individual solvent molecules) or implicitly (by modeling the solvent as a continuous medium).

The Polarized Continuum Model (PCM) is a popular implicit solvation model. It creates a cavity in a continuous dielectric medium that represents the solvent, and the solute is placed inside this cavity. The solute's electric field polarizes the solvent continuum, which in turn creates a reaction field that acts back on the solute, leading to a more accurate description of the electronic structure and energy in solution.

For this compound, using PCM within DFT calculations would be essential for predicting its properties in different solvents (e.g., water, ethanol, or less polar organic solvents). This is particularly important for studying phenomena like intramolecular charge transfer and for calculating solvation free energies, which are critical for predicting solubility and partitioning behavior. nih.gov Studies on various organic molecules have demonstrated that PCM provides a good approximation of bulk solvent effects on molecular structure and properties. nih.gov

Simulation of Urea Recognition and Transport Mechanisms

While no specific simulations for this compound were found, computational studies on similar urea-based systems are crucial for understanding how these molecules interact with biological targets. Molecular dynamics (MD) simulations, for instance, can model the dynamic process of a urea derivative binding to a receptor or traversing a cell membrane. These simulations track the movements of atoms over time, governed by a force field that approximates the potential energy of the system.

Such studies on other urea compounds have provided insights into the role of hydrogen bonding and hydrophobic interactions in molecular recognition. For example, the urea moiety is a well-known hydrogen bond donor and acceptor, and simulations can quantify the strength and lifetime of these bonds with specific amino acid residues in a protein binding site. This information is critical for designing molecules with enhanced affinity and selectivity.

Molecular Docking Investigations of Binding Affinities and Non-Bonding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target.

Although no docking studies were identified specifically for this compound, research on other substituted urea and thiourea (B124793) derivatives highlights the utility of this approach. For instance, docking studies on 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea derivatives have been used to understand their binding modes within the human adenosine (B11128) A(2A) receptor. dtic.mil Such studies typically involve:

Preparation of the protein and ligand: Building or obtaining the 3D structures of the receptor and the small molecule.

Docking simulation: Using algorithms to fit the ligand into the binding site of the protein in various conformations.

Scoring and analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein are then analyzed.

For this compound, the iodine atom could potentially form halogen bonds with electron-donating residues in a binding pocket, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Prediction of Spectroscopic Properties from Computational Models

Computational methods, particularly those based on density functional theory (DFT), are highly effective in predicting spectroscopic properties like NMR and IR spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental data.

For a molecule like this compound, DFT calculations could predict:

¹H and ¹³C NMR chemical shifts: By calculating the magnetic shielding tensors of the nuclei.

Infrared vibrational frequencies: By computing the second derivatives of the energy with respect to the atomic coordinates.

While specific computational spectroscopic data for this compound is not available in the reviewed literature, studies on other substituted phenylureas have demonstrated the accuracy of these predictive methods.

Analysis of Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing regions of different electrostatic potential.

Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., around hydrogen atoms attached to electronegative atoms) and are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the urea group, and positive potential around the N-H protons. The iodine atom on the phenyl ring could exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding.

Reactivity descriptors , also derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include:

DescriptorDescription
HOMO (Highest Occupied Molecular Orbital) Energy Related to the ability to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital) Energy Related to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap An indicator of chemical stability. A larger gap suggests higher stability.
Global Hardness and Softness Measures of the resistance to change in electron distribution.

These descriptors would be instrumental in predicting the chemical behavior of this compound in various chemical reactions.

Structure Activity Relationships and Rational Molecular Design

Elucidation of Key Interacting Motifs: The Urea (B33335) Backbone, Allyl Group, and Iodophenyl Moiety

The molecular architecture of 1-Allyl-3-(3-iodophenyl)urea provides three key motifs that govern its interaction profile: the central urea backbone, the reactive allyl group, and the halogenated phenyl ring.

The Urea Backbone: The N,N'-disubstituted urea core is a classic pharmacophore. Its carbonyl oxygen acts as a hydrogen bond acceptor, while the two N-H groups serve as hydrogen bond donors. nih.gov This dual functionality allows the urea moiety to form strong, directional hydrogen bonds, often with key residues in protein binding sites, such as the side chain carboxylate of glutamate (B1630785) or the backbone amide N-H of other amino acids. nih.gov Beyond hydrogen bonding, the urea group can participate in π-stacking interactions, particularly when adjacent to aromatic groups, further stabilizing ligand-receptor complexes. nih.govnih.gov This combination of interactions is fundamental to the molecular recognition of urea derivatives in biological systems. nih.gov

The Allyl Group: The N-allyl substituent introduces a flexible, non-polar element to the structure. The terminal double bond of the allyl group can engage in van der Waals and hydrophobic interactions within a binding pocket. Furthermore, the allylic system introduces conformational possibilities and can be a site for metabolic modification. In some contexts, allylic strain can be exploited to modulate and control the conformational preferences of a molecule, potentially locking it into a bioactive conformation that favors specific interactions. acs.orgresearchgate.net

Influence of Substituent Effects on Molecular Recognition and Binding Affinities

Substituents on the phenylurea scaffold dramatically influence molecular recognition and binding affinity by altering the electronic, steric, and hydrophobic properties of the molecule.

Studies on various phenylurea derivatives reveal clear SAR trends. For example, in a series of IDO1 inhibitors, the position of substituents on the phenyl ring was critical for activity. nih.gov Compounds with para-substituents showed potent inhibitory activity, while those with ortho- or meta-substituents were inactive. This highlights a strong preference for substitution at a specific position to fit within the target's binding pocket. The size of the substituent is also a determining factor; small alkyl or halogen groups at the para-position were tolerated, whereas larger groups like isopropyl led to a loss of activity, suggesting steric constraints within the receptor site. nih.gov

Density functional theory (DFT) studies on urea-based receptors have shown that electron-withdrawing substituents can enhance the acidity of the urea N-H protons, strengthening their hydrogen-bonding capability with anions. researchgate.net In pyrid-2-yl ureas, electron-withdrawing groups were found to facilitate intermolecular complexation with cytosine, leading to larger binding constants. acs.org This indicates that the iodine atom at the meta-position of this compound, being an electron-withdrawing group, likely enhances the hydrogen-bonding potential of the urea backbone.

The table below, derived from research on related phenylurea derivatives, illustrates how different substituents and their positions can affect biological activity.

Compound SeriesSubstituent PositionSubstituent TypeEffect on ActivityReference
Phenyl Urea IDO1 Inhibitorsortho- or meta-CH₃, Cl, CN, OCH₃Loss of inhibitory activity nih.gov
Phenyl Urea IDO1 Inhibitorspara-F, Cl, Br, CH₃Maintained or improved activity nih.gov
Phenyl Urea IDO1 Inhibitorspara-IsopropylLoss of activity nih.gov
Pyrid-2-yl Ureas4-position on phenylNO₂ (electron-withdrawing)Increased binding constant acs.org

Rational Design Principles for Targeted Intermolecular Interactions and Enhanced Functionality

Rational drug design leverages SAR insights to create molecules with improved potency, selectivity, and functionality. For scaffolds like this compound, design principles focus on optimizing the interactions of its key motifs.

A primary strategy involves modifying substituents to enhance binding affinity and selectivity. Based on SAR studies, this could involve exploring different halogens (F, Cl, Br) at the meta-position of the phenyl ring or introducing small alkyl groups to probe for additional hydrophobic interactions. nih.gov Structure-assisted design, using X-ray crystallography of ligand-protein complexes, allows for the precise targeting of specific exosites on a receptor, which can lead to significant improvements in inhibitory constants (Ki). nih.gov

Another principle is the introduction of linkers to the scaffold. By modifying the core structure, such as at the allyl group or an alternative position on the phenyl ring, linkers can be attached to connect imaging agents, anticancer drugs, or nanocarriers. nih.govresearchgate.net This transforms the core ligand into a versatile tool for targeted drug delivery or diagnostics. The length and chemical nature of the linker are critical and must be optimized to ensure the ligand retains its high-affinity binding to the target. nih.gov

Conformational restriction is also a powerful design strategy. nih.govresearchgate.net By introducing structural elements that reduce the molecule's flexibility, it can be "pre-organized" into its bioactive conformation. This reduces the entropic penalty upon binding, often leading to higher affinity. For this compound, this could be achieved by modifying the allyl group to create a more rigid structure.

Development of Novel Receptors and Ligands Based on this compound Scaffolds

The this compound scaffold serves as a valuable starting point for the development of new receptors and ligands with tailored functions. The synthetic accessibility of urea derivatives allows for the creation of diverse chemical libraries for screening against various biological targets. frontiersin.orgresearchgate.net

By applying the principles of rational design, new ligands can be synthesized to target specific enzymes or receptors. For instance, diaryl urea derivatives have been successfully developed as potent kinase inhibitors, where the urea moiety forms key hydrogen bonds in the hinge region of the kinase domain. frontiersin.org Similarly, the this compound scaffold could be optimized for targets where its specific combination of hydrogen bonding, hydrophobicity, and potential for halogen bonding would be advantageous.

The development process often involves creating hybrid molecules. For example, combining the urea scaffold with other pharmacophores, such as N-acylhydrazone, has led to potent antitumor agents. acs.org This modular approach allows for the systematic exploration of chemical space to identify compounds with novel or enhanced biological activities. The development of such ligands has been instrumental in creating antagonists for various receptors, including chemokine and cannabinoid receptors. researchgate.netresearchgate.net

Strategies for Modulating Conformational Preferences for Specific Interactions

The three-dimensional conformation of a ligand is critical for its interaction with a biological target. For N,N'-disubstituted ureas, rotation around the C-N bonds can lead to different conformers, typically described as trans,trans, trans,cis, or cis,cis. nih.gov While N,N'-diphenylureas generally prefer a trans,trans conformation, the substitution pattern plays a major role in determining the lowest energy state. nih.govresearchgate.net

One strategy to modulate conformational preference is through the introduction of substituents that favor a specific arrangement via intramolecular interactions. For example, an appropriately placed hydrogen bond acceptor can stabilize a cis conformation through the formation of an intramolecular hydrogen bond. researchgate.net This can effectively lock the molecule into a desired shape for optimal binding.

Solvent properties can also influence conformational equilibrium. Studies have shown that some urea derivatives can switch between cis and trans conformations based on the polarity of the solvent. acs.orgrsc.org This property can be exploited in drug design to ensure that the ligand adopts the correct bioactive conformation in the physiological environment of the target.

Furthermore, allylic strain can be used as a tool to control conformation. The introduction of substituents that create steric strain can dictate the orientation of adjacent groups, forcing the molecule into a conformation that might better explore subpockets within a binding site that would otherwise be inaccessible. acs.org By understanding and manipulating these conformational drivers, ligands can be designed to have a higher affinity and specificity for their intended target. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Allyl-3-(3-iodophenyl)urea in laboratory settings?

  • Methodological Answer : The compound can be synthesized via a nucleophilic addition-elimination reaction between allyl isocyanate and 3-iodoaniline. This reaction typically employs inert solvents like dichloromethane or toluene under reflux conditions, with a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts . Reaction monitoring via TLC or HPLC is advised to ensure completion.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify allyl and aryl proton environments, with iodine’s inductive effect influencing chemical shifts.
  • FTIR Spectroscopy : Confirm the presence of urea’s carbonyl (C=O) stretch (~1640–1680 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ or [M+Na]+). Structural analogs in PubChem datasets provide comparative benchmarks .

Q. How can solubility limitations of this compound in aqueous media be addressed for biological assays?

  • Methodological Answer : Co-solvents (e.g., DMSO ≤ 1% v/v) or surfactants (e.g., Tween-80) enhance solubility. Pre-formulation studies using dynamic light scattering (DLS) or phase solubility analysis (via Higuchi–Connors method) are recommended. Similar urea derivatives show improved solubility in polar aprotic solvents like acetonitrile .

Advanced Research Questions

Q. What experimental design strategies optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Factorial Design : Use a 2k factorial approach to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 23 design could test temperature (25°C vs. 60°C), solvent (DCM vs. toluene), and base (Et3N vs. DBU) .
  • Response Surface Methodology (RSM) : Central composite design (CCD) to model yield optimization. Statistical tools like ANOVA validate significance (p < 0.05) .

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The iodine substituent’s electron-withdrawing effect stabilizes the urea moiety, as seen in analogs .
  • Molecular Docking : Screen against biological targets (e.g., kinase inhibitors) using software like AutoDock Vina. Compare binding affinities with structurally similar compounds (e.g., 1-aryl-3-phenylurea derivatives) .

Q. What approaches resolve contradictions in biological activity data for urea derivatives like this compound?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. For example, discrepancies in IC50 values may arise from assay interference (e.g., compound aggregation).
  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV/Vis or MS detection ensures >95% purity. Contaminants like unreacted isocyanate can skew results .

Q. How is structure-activity relationship (SAR) analysis conducted for this compound analogs?

  • Methodological Answer :

  • Analog Synthesis : Replace the iodine substituent with halogens (Cl, Br) or electron-donating groups (e.g., –OCH3) to assess electronic effects.
  • Biological Profiling : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and compare EC50 values. For example, 1-aryl-3-(pyridinyl)ureas show enhanced cytotoxicity due to improved π-π stacking .

Experimental Design and Data Analysis

Q. What statistical frameworks are suitable for analyzing dose-response data in biological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like GraphPad Prism. Report R² and confidence intervals.
  • Bootstrap Resampling : Assess variability in EC50 estimates for small sample sizes .

Q. How can advanced spectroscopic techniques elucidate degradation pathways of this compound?

  • Methodological Answer :

  • LC-MS/MS : Identify degradation products under stress conditions (heat, light, pH extremes). For example, hydrolysis of the urea bond yields allylamine and 3-iodophenyl isocyanate.
  • Stability-Indicating Assays : Develop HPLC methods with peak purity analysis (e.g., photodiode array detection) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.